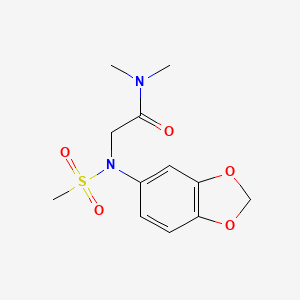
1-(2-fluorobenzyl)-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-4-(2-methylphenyl)piperazine, commonly known as 2-FB-4-Me-PPP, is a synthetic compound belonging to the class of piperazine derivatives. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
2-FB-4-Me-PPP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This has led to investigations into its potential use as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 2-FB-4-Me-PPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-FB-4-Me-PPP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to feelings of euphoria, improved mood, and increased sociability. It has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-FB-4-Me-PPP in lab experiments is its high affinity for various neurotransmitter receptors, which can make it a useful tool for studying the effects of dopamine and serotonin on behavior and cognition. However, its potential cardiovascular effects and potential for abuse should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-FB-4-Me-PPP. One area of interest is its potential use as a treatment for various neurological disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the effects of dopamine and serotonin on behavior and cognition. Further research is needed to fully understand the potential therapeutic applications and mechanisms of action of 2-FB-4-Me-PPP.
Synthesemethoden
The synthesis of 2-FB-4-Me-PPP involves the reaction of 2-fluorobenzyl chloride with 4-methylphenylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent, such as dichloromethane or toluene, at a moderate temperature. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c1-15-6-2-5-9-18(15)21-12-10-20(11-13-21)14-16-7-3-4-8-17(16)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFWWFDUZSOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)





![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)